Paralyzing Activity: Weaker than Parent Alcohol and Mephenesin Carbamate, in Contrast to Other Class Members
In a comparative pharmacological study by Berger (1952), the carbamate ester of 3-o-toloxy-1-isopropoxy-2-propanol (the target compound) exhibited weaker paralyzing activity than its parent alcohol, 3-o-toloxy-1-isopropoxy-2-propanol. This is in direct contrast to the carbamates of 3-o-toloxy-1,2-propanediol (mephenesin carbamate) and 1-o-toloxy-2-propanol, which both showed greater paralyzing activity than their respective parent alcohols [1]. This unique inversion of the carbamylation effect on paralyzing potency is a defining differentiator for this compound.
| Evidence Dimension | Paralyzing Activity (qualitative potency ranking) |
|---|---|
| Target Compound Data | Paralyzing activity weaker than its parent alcohol (3-o-toloxy-1-isopropoxy-2-propanol) |
| Comparator Or Baseline | Mephenesin carbamate: paralyzing activity greater than its parent alcohol (mephenesin). 1-o-Toloxy-2-propanol carbamate: paralyzing activity greater than its parent alcohol. |
| Quantified Difference | Target compound: activity decreased upon carbamylation. Comparators: activity increased upon carbamylation. Opposite directionality in SAR. |
| Conditions | Mouse paralyzing activity assay as described in Berger, J. Pharmacol. Exp. Ther. 1952, 104(4), 468-473. |
Why This Matters
For researchers studying carbamate SAR or screening for muscle relaxant candidates, this compound serves as a critical negative control where carbamylation reduces rather than enhances paralyzing potency, a rare profile in this chemical class.
- [1] Berger, F. M. The central depressant properties of o-toloxypropyl carbamates. Journal of Pharmacology and Experimental Therapeutics. 1952, 104 (4), 468-473. PMID: 14918069. View Source
